Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
Overview
Description
Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole with a furan derivative under specific conditions. One common method includes the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a furan carboxylate ester . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The pyrazole ring can be reduced to pyrazolines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furanones.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((4-bromo-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
- Methyl 5-((4-fluoro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
- Methyl 5-((4-methyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
Uniqueness
Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is unique due to the presence of the chlorine atom on the pyrazole ring, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
IUPAC Name |
methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-10(14)9-3-2-8(16-9)6-13-5-7(11)4-12-13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOYWDJPRLEYGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331376 | |
Record name | methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669491 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312309-34-5 | |
Record name | methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.